Methyl 2-methoxy-5-(t-butyldimethylsilyloxy)benzoate
Overview
Description
Methyl 2-methoxy-5-(t-butyldimethylsilyloxy)benzoate is an organic compound that features a benzoate ester functional group. This compound is notable for its use in various chemical reactions and its role as an intermediate in organic synthesis. The presence of the t-butyldimethylsilyloxy group provides steric hindrance, which can influence the reactivity and stability of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-methoxy-5-(t-butyldimethylsilyloxy)benzoate typically involves the protection of hydroxyl groups using t-butyldimethylsilyl chloride. The reaction conditions often include the use of a base such as imidazole or pyridine to facilitate the silylation process. The general reaction can be represented as follows:
ROH+(Me3C)Me2SiCl→(Me3C)Me2SiOR+HCl
Industrial Production Methods
Industrial production methods for this compound may involve large-scale silylation reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-methoxy-5-(t-butyldimethylsilyloxy)benzoate can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The silyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the silyloxy group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield methyl 2-formyl-5-(t-butyldimethylsilyloxy)benzoate, while reduction of the ester group can produce methyl 2-methoxy-5-(t-butyldimethylsilyloxy)benzyl alcohol.
Scientific Research Applications
Methyl 2-methoxy-5-(t-butyldimethylsilyloxy)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Medicine: It may serve as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-methoxy-5-(t-butyldimethylsilyloxy)benzoate involves its interaction with various molecular targets. The t-butyldimethylsilyloxy group provides steric protection, which can influence the reactivity of the ester group. This protection can be removed under acidic conditions, allowing the ester group to participate in further chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-methoxy-5-sulfamoylbenzoate: This compound features a sulfamoyl group instead of the silyloxy group.
Methyl 2-methoxybenzoate: Lacks the t-butyldimethylsilyloxy group, making it less sterically hindered.
Uniqueness
Methyl 2-methoxy-5-(t-butyldimethylsilyloxy)benzoate is unique due to the presence of the t-butyldimethylsilyloxy group, which provides steric hindrance and influences the compound’s reactivity and stability. This makes it particularly useful in synthetic chemistry where selective protection and deprotection of functional groups are required.
Properties
IUPAC Name |
methyl 5-[tert-butyl(dimethyl)silyl]oxy-2-methoxybenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O4Si/c1-15(2,3)20(6,7)19-11-8-9-13(17-4)12(10-11)14(16)18-5/h8-10H,1-7H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYNODDKKVXAAPW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=CC(=C(C=C1)OC)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O4Si | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.43 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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